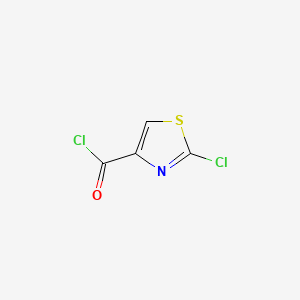

2-Chloro-1,3-thiazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is this compound .

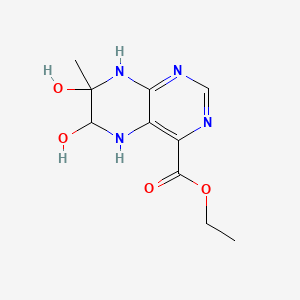

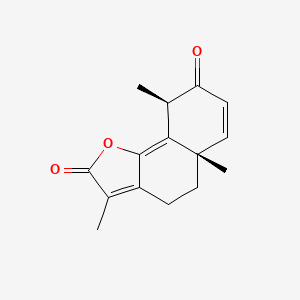

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .Applications De Recherche Scientifique

Synthesis of Anticancer Agents

A significant application of 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives is in the development of novel anticancer agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potential anticancer activities. These compounds showed promising results against hepatocellular carcinoma cell lines, highlighting the role of the thiazole structure in enhancing anticancer efficacy (Gomha et al., 2017).

Advancements in Synthetic Methods

The compound also plays a crucial role in the development of new synthetic methodologies. Research has been conducted on the synthesis of related compounds through various chemical reactions, demonstrating practical approaches with high yields and low costs (Su Wei-ke, 2008). These advancements not only provide new synthetic routes for research but also contribute to the broader field of chemical synthesis.

Development of Sulfonamides and Electrophilic Reagents

Another area of application involves the preparation of sulfonamides and efficient electrophilic reagents. Chlorination of related thiazole compounds has led to the development of new reagents capable of undergoing nucleophilic substitution reactions. These findings open up possibilities for regioselective synthesis of trisubstituted 1,3-thiazoles, offering tools for chemical transformations and the synthesis of potentially bioactive compounds (Turov et al., 2014).

Exploration of Chemical Properties and Reactivity

Research on this compound derivatives extends to exploring their chemical properties and reactivity. Studies on reactions with N-, O-, and S-nucleophiles have provided insights into the regioselective behavior of these compounds, contributing to our understanding of chemical reactivity and the development of new chemical entities (Turov et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that molecules containing a thiazole ring can interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 18203 , which may influence its pharmacokinetic properties.

Result of Action

Thiazole compounds are known to reset physiological systems differently, potentially leading to a variety of effects .

Action Environment

The compound is known to be stable at a storage temperature of -10°c .

Propriétés

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMPHVBYKQYVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664671 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16099-04-0 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![Hexathia[3,3]-o-cyclophane](/img/structure/B579488.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)